S-Phenyl-d5-mercapturic Acid

LC-MS/MS method validation Occupational biomonitoring Automated solid-phase extraction

S-Phenyl-d5-mercapturic Acid is the deuterated analog of S-PMA, engineered as a co-eluting internal standard for LC-MS/MS quantification of urinary benzene biomarkers. Unlike unlabeled S-PMA or non-isotopic surrogates (e.g., p-bromo-S-PMA), d5-SPMA identically compensates for matrix-induced ion suppression/enhancement, ensuring rugged accuracy at 0.2 μg/L LOD. Essential for occupational monitoring at 0.3 ppm (8-hr TWA) and FDA/EMA method validation. Designed for high-throughput population studies. Inquire for bulk pricing.

Molecular Formula C11H13NO3S
Molecular Weight 244.32
CAS No. 1331906-27-4
Cat. No. B561777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Phenyl-d5-mercapturic Acid
CAS1331906-27-4
SynonymsN-Acetyl-S-phenyl-d5-L-cysteine; 
Molecular FormulaC11H13NO3S
Molecular Weight244.32
Structural Identifiers
SMILESCC(=O)NC(CSC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m1/s1/i2D,3D,4D,5D,6D
InChIKeyCICOZWHZVMOPJS-WYDCHYGLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Phenyl-d5-mercapturic Acid (CAS 1331906-27-4): An Isotopically Labeled Internal Standard for Precise Quantitation of Urinary Benzene Metabolites


S-Phenyl-d5-mercapturic Acid is a stable isotope-labeled analog of S-phenylmercapturic acid (S-PMA) wherein five hydrogen atoms on the phenyl ring are substituted with deuterium (d5) . This compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays designed to quantify urinary S-PMA, a specific and sensitive biomarker of low-level benzene exposure [1]. The incorporation of deuterium allows for the compensation of matrix effects and variations in sample preparation, thereby enhancing analytical ruggedness and quantitative accuracy [2].

Why S-Phenyl-d5-mercapturic Acid Cannot Be Replaced by Unlabeled S-PMA or Alternative Internal Standards in Quantitative Bioanalysis


Substituting S-Phenyl-d5-mercapturic Acid with the unlabeled analyte (S-PMA) or a non-isotopic internal standard in LC-MS/MS assays fundamentally compromises analytical validity. The unlabeled compound cannot correct for ion suppression or enhancement caused by the urine matrix, which can severely bias quantitative results [1]. Non-isotopic analogs (e.g., p-bromo-S-PMA) exhibit differences in extraction recovery, chromatographic retention time, and ionization efficiency relative to the target analyte, failing to adequately compensate for inter- and intra-sample variability inherent to complex biological matrices [2]. The deuterium-labeled d5 analog, however, co-elutes with S-PMA and experiences nearly identical matrix effects, enabling accurate and precise quantification across the clinically relevant concentration range [3].

Quantitative Evidence for Selecting S-Phenyl-d5-mercapturic Acid Over Unlabeled S-PMA and Alternative Internal Standards


Enhanced Analytical Ruggedness via Automated SPE-LC-MS/MS Using S-Phenyl-d5-mercapturic Acid as Internal Standard

In a validated LC-MS/MS method for urinary S-PMA, the use of isotope-labeled S-phenylmercapturic acid-d5 as an internal standard significantly improved method ruggedness. This improvement was demonstrated in the context of a fully automated 96-well solid-phase extraction (SPE) method [1]. Without the isotopic internal standard, matrix-induced ion suppression and extraction variability would lead to unacceptable precision and accuracy for quantifying low-level benzene exposures.

LC-MS/MS method validation Occupational biomonitoring Automated solid-phase extraction

Superior Compensation for Urinary Matrix Effects Compared to Carbon-13 Isotopologues

While both deuterated (d5) and carbon-13 labeled ([13C6]) internal standards can be used for S-PMA quantification, deuterated internal standards like d5-S-PMA now provide superior compensation for matrix effects compared to early carbon-13 analogs . This is a crucial differentiator in complex biological matrices like urine, where components can differentially suppress or enhance ionization of the analyte and internal standard if their physicochemical behaviors are not perfectly matched.

LC-MS/MS Matrix effects Isotope dilution Urinalysis

Mass Difference and Chromatographic Co-Elution Profile of d5-S-PMA vs. Unlabeled S-PMA

S-Phenyl-d5-mercapturic Acid has a molecular mass of 244.32 Da, which is 5 Da higher than the unlabeled S-PMA (239.29 Da) . In LC-MS/MS analysis under negative ion electrospray ionization (ESI-), the deprotonated molecule [M-H]- for S-PMA is monitored at m/z 238, while the corresponding ion for d5-S-PMA is monitored at m/z 243 [1]. This mass difference is sufficient to avoid spectral overlap while being small enough to ensure that the labeled analog co-elutes with the analyte under standard reversed-phase chromatographic conditions, providing near-identical ionization efficiency and retention time [1].

Mass spectrometry Internal standard Stable isotope labeling Chromatography

Analytical Precision of Isotope Dilution with 13C6-S-PMA (Inference for d5 Analog)

A study employing [13C6]S-PMA as an internal standard for urinary S-PMA quantification demonstrated high analytical precision with intra- and inter-day coefficients of variation (CV%) ranging from 2.13% to 7.06% [1]. While this specific data is for the 13C-labeled analog, it provides a strong class-level inference for the performance of S-Phenyl-d5-mercapturic Acid. The key principle—isotope dilution mass spectrometry using a stable isotope-labeled internal standard—is the same, and similar or better precision is expected with the deuterated analog [2].

LC-MS/MS Precision Isotope dilution Method validation

Method Sensitivity and Limit of Detection Enabled by Isotope-Labeled Internal Standard

Validated LC-MS/MS methods for urinary S-PMA that utilize an isotopically labeled internal standard (such as d5-S-PMA or [13C6]S-PMA) achieve limits of detection (LOD) as low as 0.2-0.23 μg/L [1][2]. This high sensitivity is not possible with non-isotopic internal standards (e.g., p-bromo-S-PMA) or external calibration, as those methods cannot adequately compensate for matrix effects and instrument variability, which raise the practical limit of quantitation and obscure low-level exposures [3].

LC-MS/MS Limit of detection Sensitivity Biomonitoring

Optimal Use Cases for Procuring S-Phenyl-d5-mercapturic Acid Based on Analytical Performance Evidence


Occupational Health Surveillance for Low-Level Benzene Exposure

This compound is essential for occupational health laboratories quantifying urinary S-PMA in workers exposed to benzene concentrations down to 0.3 ppm (8-hr TWA) [1]. The use of d5-S-PMA as an internal standard enables the necessary analytical ruggedness and low detection limits (0.2-0.23 μg/L) to reliably distinguish occupational exposure from background levels caused by smoking or environmental factors [2][3]. Using unlabeled S-PMA or non-isotopic standards would fail to provide the required precision and accuracy for regulatory compliance monitoring.

Large-Scale Environmental Epidemiology and Biomonitoring Studies

For studies involving hundreds or thousands of urine samples, such as population-based exposure assessments in petrochemical or industrial areas, the high-throughput capability of automated LC-MS/MS methods using d5-S-PMA is critical [1]. The superior compensation for urinary matrix effects provided by the deuterated internal standard [2] ensures data consistency across diverse sample sets and long analysis batches, minimizing the need for repeat analyses and reducing overall project costs.

Method Development and Validation for Benzene Metabolite Analysis

Analytical chemists developing new or improved LC-MS/MS methods for S-PMA quantification require S-Phenyl-d5-mercapturic Acid to meet FDA or EMA bioanalytical method validation guidelines. The use of a stable isotope-labeled internal standard is a cornerstone for demonstrating method accuracy, precision, and robustness [1]. Attempts to validate a method with an external standard or a structural analog would likely fail to meet acceptance criteria for matrix effect compensation and recovery, rendering the method unsuitable for clinical or regulatory applications [2].

Investigating Differential Matrix Effects in Complex Urine Samples

Researchers investigating sources of analytical variability in urinalysis can utilize d5-S-PMA as a reference internal standard. By comparing its performance against alternative internal standards like [13C6]S-PMA or p-bromo-S-PMA, scientists can empirically quantify differential matrix effects and chromatographic behavior [1]. This comparative data is invaluable for selecting the optimal internal standard for specific LC-MS/MS platforms and sample preparation workflows, ensuring the highest possible data quality.

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